molecular formula C20H18N4O4 B2489365 Fmoc-D-Pro(4-N3)-OH (2R,4R) CAS No. 1378847-51-8

Fmoc-D-Pro(4-N3)-OH (2R,4R)

Cat. No. B2489365
CAS RN: 1378847-51-8
M. Wt: 378.388
InChI Key: HOPXMBBEYJTPNX-KZULUSFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Pro(4-N3)-OH (2R,4R) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of D-proline, which is an amino acid that is commonly found in proteins. Fmoc-D-Pro(4-N3)-OH (2R,4R) is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.

Scientific Research Applications

Liquid Chromatography and Precolumn Derivatization

A method involving liquid chromatography with precolumn derivatization using 9-fluorenylmethylchloroformate (FMOC) has been developed. This technique is employed for the determination of dimethylamine in groundwater, showcasing FMOC's utility in environmental analysis (Lopez, Alvarez, Miranda Ordieres, & Blanco, 1996).

Synthesis of Modified Amino Acids

Fmoc chemistry is integral in synthesizing modified amino acids. For example, N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine was synthesized using Fmoc-protected lactam, highlighting its role in complex amino acid synthesis (Çalimsiz & Lipton, 2005).

Peptide Synthesis

Fmoc chemistry is utilized in peptide synthesis, including the solid-phase synthesis of branched phosphopeptides. This methodology involves using Fmoc-protected amino acids to create specific ligands, demonstrating Fmoc's crucial role in peptide engineering (Xu, Zheng, Cowburn, & Bárány, 2004).

Hydrogel Formation

Fmoc-protected amino acids, like Fmoc-Phe-OH, can form hydrogels, which are used in various applications, including the stabilization of fluorescent silver nanoclusters. This application signifies Fmoc derivatives' importance in nanotechnology and material science (Roy & Banerjee, 2011).

Supramolecular Gel Application

Fmoc-functionalized amino acids like FMOC-Lys(FMOC)-OH have been used to create supramolecular gels with potential biomedical applications. These gels can incorporate silver mixtures to enhance their antimicrobial activity, demonstrating Fmoc derivatives' potential in medical and pharmaceutical fields (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

properties

IUPAC Name

(2R,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-KZULUSFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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